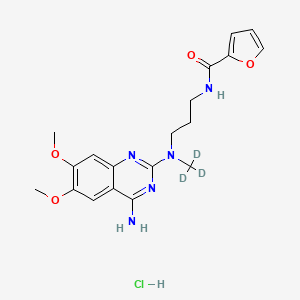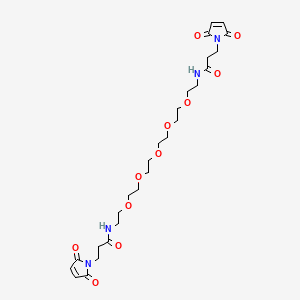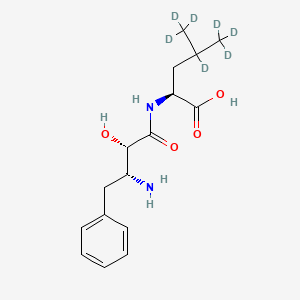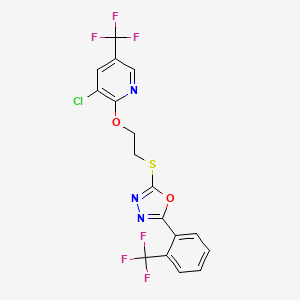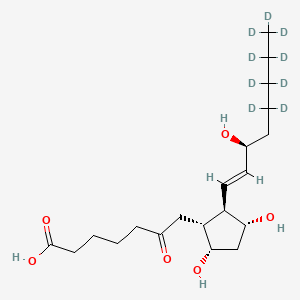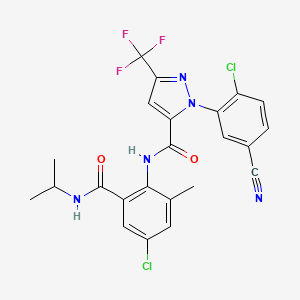
Ulmoidol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ulmoidol is a unique ursane-type nortriterpenoid compound isolated from the leaves of Eucommia ulmoides Oliv. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the context of neuroinflammation and neurodegenerative diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ulmoidol is primarily isolated from the leaves of Eucommia ulmoides Oliv. The extraction process involves the use of ethanol to obtain an extract, which is then subjected to various chromatographic techniques to isolate this compound . The structure of this compound is determined through extensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is mainly obtained through the extraction and purification of Eucommia ulmoides leaves. Further research and development are needed to establish efficient industrial production methods.
Analyse Des Réactions Chimiques
Types of Reactions: Ulmoidol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Applications De Recherche Scientifique
Ulmoidol has a wide range of scientific research applications, including:
Chemistry: this compound is studied for its unique chemical structure and reactivity, providing insights into the chemistry of nortriterpenoids.
Biology: The compound is investigated for its biological activities, particularly its anti-inflammatory and neuroprotective effects.
Mécanisme D'action
Ulmoidol exerts its effects by targeting specific molecular pathways. It significantly inhibits the production of proinflammatory mediators and reduces the expression of inducible nitric oxide synthase and cyclooxygenase-2. This compound also inhibits the cluster of differentiation 14/Toll-like receptor 4 signaling pathway, limiting the activation of nuclear factor kappa B and mitogen-activated protein kinase signaling pathways . Notably, this compound prevents PU box binding-1 from binding to DNA, suggesting that PU.1 might be a potential target .
Comparaison Avec Des Composés Similaires
- Corosolic Acid: Known for its anti-diabetic properties.
- Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective effects.
- Ursolic Acid: Possesses anti-inflammatory, anti-cancer, and hepatoprotective properties .
Propriétés
Formule moléculaire |
C29H42O5 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
(1S,2S,4S,5R,6S,8R,9R,11R,14R,15S,18S,21R,22S,23R)-8,9-dihydroxy-6,14,15,21,22-pentamethyl-10-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one |
InChI |
InChI=1S/C29H42O5/c1-14-7-10-28-12-11-27(6)26(5)9-8-17-16(3)19(31)18(30)13-25(17,4)22(26)20-23(33-20)29(27,34-24(28)32)21(28)15(14)2/h14-15,17-23,30-31H,3,7-13H2,1-2,4-6H3/t14-,15+,17+,18-,19-,20+,21-,22-,23+,25+,26-,27+,28+,29-/m1/s1 |
Clé InChI |
CGDNMHCUSPXQHB-ASWZSIAWSA-N |
SMILES isomérique |
C[C@@H]1CC[C@]23CC[C@]4([C@@]5(CC[C@H]6C(=C)[C@H]([C@@H](C[C@@]6([C@H]5[C@H]7[C@@H]([C@@]4([C@@H]2[C@H]1C)OC3=O)O7)C)O)O)C)C |
SMILES canonique |
CC1CCC23CCC4(C5(CCC6C(=C)C(C(CC6(C5C7C(C4(C2C1C)OC3=O)O7)C)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



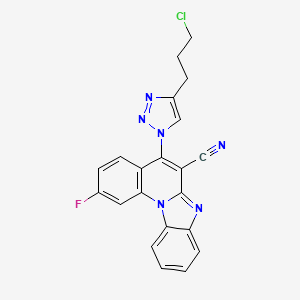
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)
![tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate](/img/structure/B12419100.png)
